N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide (molecular formula: C₂₀H₂₀N₄O₃; molecular weight: 364.405 g/mol) is a pyrazole carbohydrazide derivative characterized by a 3-phenylpyrazole core, a hydrazide linker, and a 3,4-dimethoxyphenyl ethylidene substituent . This compound is structurally designed to exploit the pharmacophoric features of pyrazole derivatives, which are known for their diverse biological activities, including analgesic, anti-inflammatory, and enzyme inhibitory properties. Its IUPAC name reflects the (E)-configuration of the ethylidene group, critical for molecular interactions .
The compound’s synthesis typically involves condensation of a pyrazole carbohydrazide with a substituted benzaldehyde derivative under reflux conditions, followed by spectroscopic validation (e.g., FT-IR, ¹H-NMR, ESI-MS) and X-ray crystallography for structural confirmation .
Properties
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13(15-9-10-18(26-2)19(11-15)27-3)21-24-20(25)17-12-16(22-23-17)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTBYJBLSUURJV-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The 3,4-dimethoxyphenyl group in the target compound and SKI-178 is associated with ATP non-competitive enzyme inhibition, particularly against SphK1 . Chlorine substituents (as in E-DPPC) enhance analgesic activity but reduce solubility .
Pharmacological Activity Comparison
Analgesic and Anti-inflammatory Effects
- Target Compound: Limited direct data, but structurally related to E-DPPC, which showed 19.31% pain inhibition in the tail-flick test at 100 mg/kg .
- E-DPPC : Exhibits dual central and peripheral analgesic mechanisms, with significant sedative effects (reduced motor coordination in mice) .
- N’-(4-Dimethylaminobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide: 44.83% inhibition in acetic acid-induced writhing, outperforming acetylsalicylic acid .
Enzyme Inhibition
- SKI-178: A close analog with a 4-methoxyphenyl group, selectively inhibits SphK1 (Ki = 1.33 μM) via non-competitive ATP binding, relevant in cancer therapy .
Spectroscopic and Computational Insights
- X-ray Crystallography : The target compound’s (E)-configuration was confirmed using SHELXL software, a standard for small-molecule refinement . Similar derivatives (e.g., E-DPPC) show planar pyrazole-hydrazide systems, critical for π-π stacking in protein binding .
- DFT Studies : For E-DPPC, hybrid B3LYP/6-311 G** calculations revealed intramolecular hydrogen bonding (N–H⋯O) stabilizing the hydrazide moiety. Solvation models (IEFPCM) predicted enhanced polarity in aqueous environments .
Biological Activity
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound with significant biological activity, characterized by its unique structural features, including a pyrazole ring and various functional groups. This article explores its biological activities, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure:
- Molecular Formula: C18H20N4O4
- Molecular Weight: 356.38 g/mol
- IUPAC Name: this compound
The compound is synthesized through the condensation of 3,4-dimethoxybenzaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions, typically in solvents like ethanol or methanol.
Biological Activities
This compound has been studied for various biological activities:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit potent anti-inflammatory properties. In studies involving carrageenan-induced paw edema models, compounds similar to this one demonstrated significant inhibition of inflammation markers such as tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Standard Drug (Dexamethasone) | 76% | 86% |
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. Its structural components may enhance its interaction with bacterial cell membranes or inhibit essential bacterial enzymes .
3. Anticancer Potential
Studies have suggested that pyrazole derivatives can exhibit anticancer properties by inhibiting cancer cell proliferation through various mechanisms. The presence of specific substituents on the pyrazole ring is crucial for enhancing activity against different cancer cell lines .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation: It may interact with receptors that regulate inflammatory responses and cell growth.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in various biological assays:
Study 1: Anti-inflammatory Efficacy
In a study by Sharath et al., a series of pyrazole derivatives were synthesized and tested for anti-inflammatory effects. One derivative showed ≥84.2% inhibition in carrageenan-induced paw edema compared to standard drugs .
Study 2: Antimicrobial Testing
Bandgar et al. synthesized novel pyrazoles and tested them against E. coli and S. aureus. The results indicated that certain derivatives had significant antibacterial activity, suggesting potential therapeutic applications .
Q & A
What are the optimal synthetic routes for N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield and purity?
Basic Question
The synthesis typically involves a condensation reaction between 1-(3,4-dimethoxyphenyl)ethanone and 3-phenyl-1H-pyrazole-5-carbohydrazide under reflux in methanol or ethanol . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered intermediates.
- Catalysts : Acidic (e.g., glacial acetic acid) or basic conditions (e.g., triethylamine) can modulate reaction kinetics.
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Critical parameters : Temperature (60–80°C) and stoichiometric ratios (1:1.2 ketone:hydrazide) are critical to avoid side products like Schiff base isomers .
What analytical techniques are recommended for structural elucidation and purity assessment of this compound?
Basic Question
A multi-technique approach is essential:
- FT-IR : Confirms hydrazone (C=N stretch, ~1600 cm⁻¹) and pyrazole (N-H bend, ~1500 cm⁻¹) functionalities .
- NMR : ¹H/¹³C NMR identifies methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and hydrazone protons (δ 8.2–8.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) using SHELXL refinement .
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z ~406) and detects impurities .
How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?
Advanced Question
DFT calculations (B3LYP/6-311G**) in gas and aqueous phases reveal:
- Electrostatic potential : Electron-deficient regions at the hydrazone moiety suggest nucleophilic attack sites .
- Frontier orbitals : HOMO-LUMO gaps (~4.2 eV) correlate with stability; lower gaps (<3.5 eV) indicate redox activity .
- Solvent effects : Polarizable continuum models (IEFPCM) show increased dipole moments in water, enhancing solubility predictions .
Validation : Compare computed bond lengths/angles with X-ray data (RMSD <0.02 Å for C=N bonds) .
What strategies are effective for resolving contradictions between experimental and computational structural data?
Advanced Question
Discrepancies (e.g., bond length variations >0.05 Å) require:
- Multi-method refinement : Combine SHELX (X-ray) with quantum topology (AIM) to assess hydrogen bond strength .
- Thermal ellipsoid analysis : Identify dynamic disorder in crystal lattices affecting experimental geometry .
- Conformational sampling : MD simulations (e.g., Gaussian-accelerated MD) account for flexible substituents (e.g., 3,4-dimethoxyphenyl) .
Case study : A 0.1 Å deviation in C-N hydrazone bond lengths was resolved by adjusting DFT dispersion corrections (D3BJ) .
How should researchers design assays to evaluate the pharmacological potential of this compound?
Advanced Question
Methodological framework :
- Target selection : Prioritize enzymes (e.g., COX-2, EGFR) based on structural analogs’ anti-inflammatory/anticancer activities .
- In vitro assays :
- Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines, e.g., MCF-7) .
- Enzyme inhibition : Fluorescence polarization for binding affinity (KD <10 µM indicates high potency) .
- SAR analysis : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-hydroxy analogs) using molecular docking (AutoDock Vina) .
Controls : Include reference inhibitors (e.g., celecoxib for COX-2) and validate with triplicate experiments .
What structural features distinguish this compound from analogs, and how do they impact bioactivity?
Advanced Question
Key structural differentiators :
- 3,4-Dimethoxyphenyl group : Enhances lipophilicity (logP ~3.5) and membrane permeability vs. hydroxylated analogs (logP ~2.0) .
- Hydrazone linkage : Stabilizes planar conformation for intercalation with DNA or enzyme active sites .
- Pyrazole ring : Nitrogen orientation (1H vs. 2H tautomers) modulates hydrogen-bonding capacity .
Bioactivity correlation : Methoxy groups increase antioxidant activity (IC₅₀ ~25 µM in DPPH assay) but reduce solubility, necessitating formulation studies .
How can crystallographic data inform the design of derivatives with improved stability?
Advanced Question
Crystal packing analysis :
- Hydrogen bonds : Strong O–H···N interactions (2.8–3.0 Å) stabilize the lattice; modifying substituents to strengthen these bonds improves thermal stability .
- π–π interactions : Face-to-face stacking (3.4 Å) between phenyl rings reduces susceptibility to hydrolysis .
- Polymorphism screening : Use solvent-drop grinding to identify stable polymorphs with higher melting points (>200°C) .
Derivative design : Introduce halogens (e.g., Cl at para-position) to enhance van der Waals interactions without disrupting planarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
